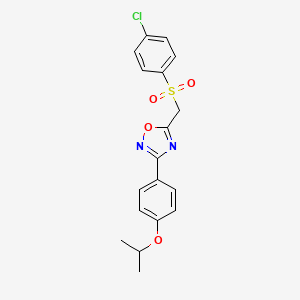

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 4-chlorophenylsulfonylmethyl group and a 4-isopropoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the 4-chlorophenylsulfonylmethyl group: This step often involves sulfonylation reactions where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.

Attachment of the 4-isopropoxyphenyl group: This can be done through etherification reactions, where an isopropoxyphenol derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Analyse Chemischer Reaktionen

Substitution Reactions at Sulfonyl Group

The sulfonylmethyl group (-SO₂CH₂-) participates in nucleophilic substitution under basic conditions:

Cyclization and Ring-Opening Reactions

The 1,2,4-oxadiazole core undergoes ring modifications under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings | Source |

|---|---|---|---|---|

| Thiourea-mediated ring conversion | Thiourea/THF (reflux) | 1,3,4-thiadiazole derivatives | 45-62% conversion | Complete ring transformation confirmed by ¹³C NMR |

| Oxidative annulation | DMAP/O₂, CH₃CN (70°C) | 2-imino-1,3,4-oxadiazolines | 71-89% | Aerobic conditions critical for imine formation |

| Maleate cycloaddition | Maleates/NaHCO₃ | 1,2,4-oxadiazin-5-ones | 67% | Regioselective formation at position 6 |

Electrophilic Aromatic Substitution

The 4-isopropoxyphenyl group undergoes directed electrophilic substitution:

Nucleophilic Additions

The electron-deficient oxadiazole ring participates in nucleophilic attacks:

| Nucleophile | Conditions | Products | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Grignard reagents | Et₂O, -78°C |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds in the oxadiazole family, including 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole, exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. A notable study highlighted that certain oxadiazole derivatives exhibited IC₅₀ values significantly lower than conventional chemotherapeutics like doxorubicin .

-

Neuroprotective Effects :

- Recent investigations into related oxadiazole compounds have revealed their potential in treating neurodegenerative diseases such as Alzheimer’s disease. One study reported that specific derivatives showed dual potency in inhibiting glycogen synthase kinase 3β (GSK-3β) and exhibited neuroprotective effects by reducing reactive oxygen species (ROS) levels in neuronal cells .

-

Antimicrobial Properties :

- The sulfonamide group present in the structure has been associated with antimicrobial activity. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the chlorophenyl sulfonyl and isopropoxyphenyl groups onto the oxadiazole core. The unique structural features enhance its reactivity and biological interactions.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Contains a thiadiazole instead of oxadiazole | Antiviral and antibacterial properties |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole | Methoxy group instead of isopropoxy | Moderate anticancer activity |

| 5-(Phenylethynyl)-1,3,4-oxadiazole | Ethynyl substitution at position five | Exhibits cytotoxic effects on cancer cells |

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives in various therapeutic contexts:

- Cancer Research : In a study focused on novel 1,2,4-oxadiazole derivatives, compounds were evaluated for their anticancer properties against human colon cancer cell lines (HCT-116). Results indicated that some derivatives exhibited higher potency than traditional agents like 5-fluorouracil .

- Neurodegenerative Disease Models : In vivo experiments involving scopolamine-induced mouse models demonstrated that certain oxadiazole derivatives improved cognitive functions and reduced biomarkers associated with Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole: Lacks the isopropoxy group, which may affect its solubility and biological activity.

5-(((4-Methylphenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole: The methyl group instead of the chlorine atom can influence the compound’s reactivity and interactions.

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The methoxy group can alter the electronic properties and steric hindrance compared to the isopropoxy group.

Uniqueness

The unique combination of the 4-chlorophenylsulfonylmethyl and 4-isopropoxyphenyl groups in 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20ClN3O3S

- Molecular Weight : 401.89 g/mol

- CAS Number : 338412-34-3

Biological Activity Overview

Recent studies have shown that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been investigated for its potential as an anticancer agent, anti-inflammatory drug, and more.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that certain oxadiazoles possess moderate activity against human colon adenocarcinoma (HT-29) and other cancer cell lines with IC50 values ranging from 50 to 100 µM .

- Case Study : A derivative similar to the compound was shown to inhibit cell proliferation in HeLa cells (human cervical cancer) with an IC50 value of approximately 92.4 µM across a panel of eleven different cancer cell lines .

Anti-inflammatory Effects

Oxadiazoles have also been reported to exhibit anti-inflammatory properties:

- Mechanism : These compounds may inhibit cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- In vitro tests have demonstrated effectiveness against various bacterial strains, indicating a possible role as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxicity.

Table 1: Biological Activities of Oxadiazole Derivatives

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-12(2)24-15-7-3-13(4-8-15)18-20-17(25-21-18)11-26(22,23)16-9-5-14(19)6-10-16/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVSVDOEFJRRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.